Tetrahydrofuran-2-carbohydrazide

Overview

Description

Tetrahydrofuran-2-carbohydrazide (THF-2-CH) is a cyclic organic compound that has been studied extensively for its potential applications in the fields of organic synthesis, scientific research, and biochemistry. THF-2-CH is a versatile molecule that can be used as a reagent, catalyst, or inhibitor in a variety of synthetic and research applications.

Scientific Research Applications

Environmental Impact and Enzyme Activity

Tetrahydrofuran (THF), a solvent used widely in industry and research, significantly impacts enzyme activities in activated sludge. Lv et al. (2008) found that THF can completely inhibit dehydrogenase activity and strongly affect the activities of protease, phosphatase, urease, and catalase, which are vital for environmental health (Lv, Yao, Lv, & Min, 2008).

Organic Chemistry and Solvent Use

2-Methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, serves as an environmentally friendly alternative to THF in organic syntheses. Pace et al. (2012) highlight its use in organometallics, organocatalysis, biotransformations, and pharmaceutical chemistry, underscoring its stability and low miscibility with water (Pace, Hoyos, Castoldi, Domínguez de María, & Alcántara, 2012).

Secondary Structure in Oligomers

The study of short oligomeric chains of tetrahydrofuran amino acids by Smith et al. (1998) reveals a novel repeating β-turn type secondary structure, stabilized by hydrogen bonds. This is significant in peptidomimetics for controlling conformation (Smith, Claridge, Fleet, Tranter, & Sansom, 1998).

Biomedical Applications

Nour et al. (2012) explored the use of tetra-carbohydrazide cyclophane macrocycles in dynamic combinatorial chemistry for molecular recognition, showing potential for developing new antibiotics and understanding bacterial resistance mechanisms (Nour, Islam, Fernández-Lahore, & Kuhnert, 2012).

Polymer Synthesis and Carbohydrate Derivatives

El-Sadek et al. (2012) synthesized carbohydrazide derivatives from 5-(1,2,3,4-Tetrahydroxybutyl)-2-methylfuran-3-carbohydrazide, investigating their effects on the tyrosinase enzyme. This work is crucial for understanding the biological activity of these compounds (El-Sadek, Hassan, Abdelwahab, & Yacout, 2012).

Safety and Hazards

Future Directions

Tetrahydrofuran-2-carbohydrazide and its derivatives have shown potential in various applications. For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities . This suggests that this compound could have potential applications in the field of medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Tetrahydrofuran-2-carbohydrazide (THF-2-C) is a compound used in proteomics research . . It’s worth noting that furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities , suggesting potential targets could be related to these biological processes.

Mode of Action

Furan-2-carbohydrazide derivatives have been found to produce fluorescence emission upon addition of water, forming granular-shaped aggregates . This suggests that THF-2-C may interact with its targets through a similar mechanism, potentially influencing cellular processes through changes in fluorescence emission.

Biochemical Pathways

Furan-based derivatives have been associated with cytotoxic and tubulin polymerization inhibitory activities . This suggests that THF-2-C may affect pathways related to cell division and growth, potentially leading to downstream effects such as cell cycle disruption and apoptosis.

Pharmacokinetics

A study on similar furan-based derivatives suggested optimal oral bioavailability

Result of Action

Furan-based derivatives have been associated with cytotoxic effects and inhibition of tubulin polymerization . This suggests that THF-2-C may have similar effects, potentially leading to cell cycle disruption and apoptosis.

Action Environment

A study on tetrahydrofuran (a similar compound) found that it was highly effective at solubilizing and extracting lignin from biomass in a cosolvent with water . This suggests that the action of THF-2-C may be influenced by factors such as solvent composition and temperature.

Biochemical Analysis

Biochemical Properties

Tetrahydrofuran-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating or inhibiting their activity. The compound’s furan ring allows it to form hydrogen bonds with biological enzymes or receptors, enhancing its binding affinity and specificity . These interactions can lead to changes in enzyme activity, impacting various metabolic pathways.

Cellular Effects

This compound has been shown to exert cytotoxic effects on certain cancer cell lines, such as A549 human lung cancer cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for use in prolonged treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its effects on cellular processes.

properties

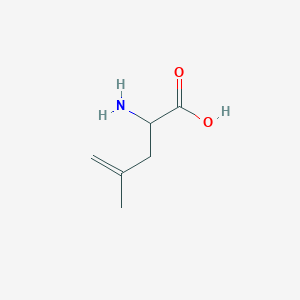

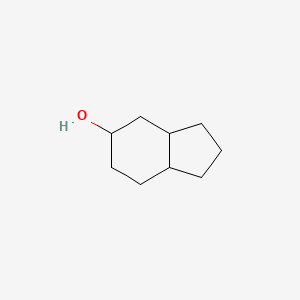

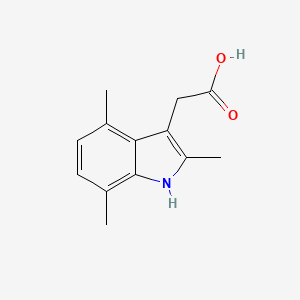

IUPAC Name |

oxolane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGRORFWHFVNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332836 | |

| Record name | tetrahydrofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59293-11-7 | |

| Record name | tetrahydrofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-2-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)